molecular formula C18H21N3O5S B2495553 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203156-07-3

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2495553
CAS No.: 1203156-07-3
M. Wt: 391.44
InChI Key: TXVYCEQRSFVNDK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound It is characterized by the presence of a urea functional group, a dimethoxyphenyl group, and a dioxidoisothiazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the urea core.

    Incorporation of the Dioxidoisothiazolidinyl Group: The dioxidoisothiazolidinyl group can be introduced via a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides or other nucleophiles/electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxyphenyl)-3-phenylurea: Lacks the dioxidoisothiazolidinyl group.

    1-(2,3-Dimethoxyphenyl)-3-(3-methylphenyl)urea: Contains a methyl group instead of the dioxidoisothiazolidinyl group.

    1-(2,3-Dimethoxyphenyl)-3-(3-chlorophenyl)urea: Contains a chlorine atom instead of the dioxidoisothiazolidinyl group.

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of the dioxidoisothiazolidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-16-9-4-8-15(17(16)26-2)20-18(22)19-13-6-3-7-14(12-13)21-10-5-11-27(21,23)24/h3-4,6-9,12H,5,10-11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVYCEQRSFVNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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